N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Propriétés
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-13-3-5-15(6-4-13)19-11-18(22(27)23-16-7-8-16)20-14(2)25-26(21(20)24-19)17-9-10-30(28,29)12-17/h3-6,11,16-17H,7-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOZQWCUJUMOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
It has been evaluated in tier 1 dmpk assays and shown to display nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context.
Activité Biologique
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a tetrahydrothiophene moiety.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
| CAS Number | 1021216-10-3 |
The biological activity of N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance:
- TRK Inhibition : A related compound demonstrated an IC50 value of 56 nM against TRKA, indicating potential for inhibiting cell proliferation in cancer models .
- Antituberculotic Activity : Other derivatives of pyrazolo[3,4-b]pyridine have shown promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance biological activity .
Case Studies
- Cancer Cell Proliferation : In vitro assays on the Km-12 cell line showed that related compounds inhibited proliferation with IC50 values around 0.304 μM, highlighting the potential for targeting specific cancer types .
- Selectivity and Stability : The selectivity profile indicated lower inhibitory activity towards cytochrome P450 isoforms except CYP2C9, which is crucial for drug metabolism and safety .
Comparative Analysis of Related Compounds
To better understand the biological activity of N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, a comparison with structurally similar compounds is beneficial.
| Compound Name | IC50 (nM) | Target | Selectivity Profile |
|---|---|---|---|
| N-cyclopropyl derivative (C03) | 56 | TRKA | Good plasma stability |
| Pyrazolo[3,4-b]pyridine derivative | 0.304 | Km-12 cell line | Low CYP inhibition |
| Antitubercular pyrazolo derivative | Not specified | Mycobacterium tuberculosis | Promising antituberculotic activity |
Q & A
Q. What are the critical synthetic steps for preparing this compound, and how are intermediates characterized?
The synthesis involves a multi-step sequence starting with a pyrazole core. Key steps include:
- Nucleophilic substitution to introduce the tetrahydrothiophene sulfone moiety under controlled pH and temperature (60–80°C) .
- Condensation reactions to attach the p-tolyl and cyclopropyl groups, monitored via thin-layer chromatography (TLC) to track progress .
- Final carboxamide formation using coupling agents like EDC/HOBt. Intermediates are characterized by 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .
Q. Which spectroscopic methods are essential for confirming the compound’s structure?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing methyl groups at δ 2.1–2.3 ppm and aromatic protons at δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C22H24N4O3S: 449.1634; observed: 449.1632) .
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What solubility properties should be considered for in vitro assays?
The compound exhibits limited aqueous solubility due to its hydrophobic p-tolyl and cyclopropyl groups. Use DMSO for stock solutions (10–20 mM) and dilute in assay buffers containing <1% DMSO to avoid solvent interference .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield of the tetrahydrothiophene sulfone intermediate?
- Temperature control : Maintain 70–80°C during sulfone formation to minimize side reactions .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2/XPhos) for Suzuki couplings, optimizing equivalents (1.1–1.5 eq.) to balance efficiency and cost .
- pH adjustment : Use NaHCO3 (pH 8–9) to stabilize reactive intermediates during nucleophilic substitution .
Q. How should researchers address discrepancies in NMR data for structurally similar analogs?
- Variable temperature (VT) NMR : Resolve overlapping signals caused by dynamic processes (e.g., hindered rotation of the p-tolyl group) .
- 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to confirm regiochemistry (e.g., pyrazole vs. pyridine ring substitution) .
- Comparative analysis : Cross-reference with published analogs (e.g., ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) to identify consistent spectral patterns .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., Boc deprotection with TFA) to improve safety and reproducibility .
- Crystallization optimization : Use solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity (>99% by HPLC) .
- DoE (Design of Experiments) : Apply factorial design to variables like reaction time, temperature, and catalyst loading for robust process parameters .
Q. How can biological activity studies be designed to evaluate kinase inhibition potential?
- Kinase panel screening : Test against a library of 50+ kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations, using ADP-Glo assays for IC50 determination .
- Molecular docking : Model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) to prioritize targets .
- Counter-screening : Assess selectivity against off-targets (e.g., cytochrome P450 enzymes) to mitigate toxicity risks .
Methodological Notes
- Contradiction management : If synthetic yields vary (e.g., 30–70% for sulfone intermediates), verify reagent purity and moisture levels in solvents .
- Data validation : Cross-check HRMS and NMR results with computational tools (e.g., ACD/Labs or MestReNova) to rule out artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
